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Compound of Interest

Compound Name:
Methyl 1-

cyanocyclobutanecarboxylate

Cat. No.: B1328054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical

properties of methyl 1-cyanocyclobutanecarboxylate. Due to the limited availability of direct

experimental data for this specific compound in publicly accessible literature, this guide

combines information from safety data sheets of closely related compounds and established

principles of organic chemistry to offer a robust profile. This document is intended to support

research, synthesis, and drug development activities where this molecule may be a key

intermediate or building block.

Core Chemical Properties
Methyl 1-cyanocyclobutanecarboxylate, with the CAS Number 58920-79-9, is a substituted

cyclobutane derivative containing both a nitrile and a methyl ester functional group attached to

the same carbon atom.[1][2][3]
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Property Value Source

Molecular Formula C₇H₉NO₂ [3]

Molecular Weight 139.15 g/mol [3]

Appearance
Not explicitly stated, likely a

colorless liquid
Inferred

Boiling Point Data not available

Melting Point Data not available

Density Data not available

Solubility Data not available

Spectroscopic Profile (Predicted)
While specific experimental spectra for methyl 1-cyanocyclobutanecarboxylate are not

readily available, its characteristic spectroscopic features can be predicted based on its

functional groups and the analysis of analogous structures.

1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl ester

protons and the protons of the cyclobutane ring.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-OCH₃ (Methyl ester) ~3.7 Singlet 3H

Cyclobutane ring

protons
2.0 - 3.0 Multiplets 6H

13C NMR Spectroscopy
The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the nitrile

carbon, the quaternary carbon, the methyl carbon, and the methylene carbons of the
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cyclobutane ring.

Carbon Predicted Chemical Shift (ppm)

C=O (Ester carbonyl) 165-175

C≡N (Nitrile) 115-125

Quaternary Carbon (C-1) 40-50

-OCH₃ (Methyl ester) 50-60

-CH₂- (Cyclobutane ring) 20-40

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands for the nitrile and carbonyl

groups.

Functional Group
Predicted Absorption
(cm⁻¹)

Intensity

C≡N (Nitrile) 2240-2260 Medium

C=O (Ester) 1735-1750 Strong

C-O (Ester) 1000-1300 Strong

C-H (sp³ hybridized) 2850-3000 Medium-Strong

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. Common fragmentation patterns would involve the loss of

the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
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Ion m/z (Predicted)

[M]⁺ 139

[M - OCH₃]⁺ 108

[M - COOCH₃]⁺ 80

Experimental Protocols
While a specific, detailed synthesis protocol for methyl 1-cyanocyclobutanecarboxylate is

not available in the searched literature, a plausible synthetic route can be devised based on

established organic chemistry reactions. A common method for the synthesis of α-cyano esters

is the Strecker synthesis or variations thereof, starting from a ketone.

Proposed Synthesis of Methyl 1-
Cyanocyclobutanecarboxylate
This proposed workflow starts from cyclobutanone.
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Step 1: Cyanohydrin Formation

Step 2: Nitrile to Carboxylic Acid Hydrolysis

Step 3: Fischer Esterification

Cyclobutanone

1-Hydroxycyclobutanecarbonitrile

  NaCN, H₂SO₄ (aq)

1-Cyanocyclobutanecarboxylic acid

  HCl (aq), Heat

Methyl 1-cyanocyclobutanecarboxylate

  Methanol (CH₃OH), H₂SO₄ (cat.)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for methyl 1-cyanocyclobutanecarboxylate.

Methodology:

Cyanohydrin Formation: To a stirred solution of sodium cyanide in water, cooled in an ice

bath, cyclobutanone is added dropwise, followed by the slow addition of sulfuric acid,

maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at

room temperature. The organic layer containing 1-hydroxycyclobutanecarbonitrile is then

separated.

Hydrolysis to Carboxylic Acid: The crude cyanohydrin is heated under reflux with

concentrated hydrochloric acid. The progress of the hydrolysis is monitored by thin-layer
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chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting 1-

cyanocyclobutanecarboxylic acid is extracted with an organic solvent.

Fischer Esterification: The isolated 1-cyanocyclobutanecarboxylic acid is dissolved in an

excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the

mixture is heated under reflux for several hours. The reaction is monitored by TLC. Upon

completion, the excess methanol is removed under reduced pressure, and the residue is

neutralized with a sodium bicarbonate solution. The final product, methyl 1-
cyanocyclobutanecarboxylate, is extracted with an organic solvent, dried over anhydrous

sodium sulfate, and purified by distillation or column chromatography.

Safety and Handling
Based on the Safety Data Sheet for the closely related methyl cyanoacetate, methyl 1-
cyanocyclobutanecarboxylate should be handled with care.

Hazard Precaution

Eye Irritation
Causes serious eye irritation. Wear protective

eyeglasses or chemical safety goggles.[4]

Inhalation
May be harmful if inhaled. Use in a well-

ventilated area or with a fume hood.

Skin Contact
May cause skin irritation. Wear protective

gloves.

Ingestion May be harmful if swallowed. Do not ingest.

Flammability
Combustible liquid. Keep away from heat and

open flames.

Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the molecular

structure and the observed signals.
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Molecular Structure

Spectroscopic Data Interpretation
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Caption: Logical workflow for spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the chemical properties of methyl 1-
cyanocyclobutanecarboxylate for research and development purposes. As more

experimental data becomes available, this information can be further refined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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